molecular formula C13H19N5O B1455720 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 1275479-06-5

2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

Cat. No. B1455720
CAS RN: 1275479-06-5
M. Wt: 261.32 g/mol
InChI Key: NZKSWZPDYYNYSD-UHFFFAOYSA-N
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Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine . It has been designed and synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . Detailed structural analysis is not available in the current literature.


Chemical Reactions Analysis

The compound has been used as a CDK2 inhibitor, showing significant inhibitory activity . The exact chemical reactions involving this compound are not detailed in the available literature.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One application in scientific research for compounds similar to 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol is as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug metabolism and predicting drug-drug interactions (DDIs) when multiple drugs are administered to patients. Selective inhibitors aid in identifying specific CYP isoforms responsible for the metabolism of drugs, thereby improving drug design and safety profiles (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

The compound is related to heterocyclic chemistry, where its core structure is used in synthesizing various heterocyclic compounds. These compounds are pivotal in developing new therapeutic agents with diverse medicinal properties, including anticancer, CNS agents, anti-infective, and anti-inflammatory activities. The structure-activity relationship (SAR) studies around such scaffolds are vital for medicinal chemists in developing new drug candidates (Cherukupalli et al., 2017).

Drug Discovery and Kinase Inhibition

Compounds with the pyrazolo[3,4-d]pyrimidin-4-yl moiety are extensively researched within drug discovery, particularly as kinase inhibitors. This scaffold's versatility in binding modes makes it an attractive candidate for designing inhibitors targeting a broad range of kinase-related diseases. Its utility in patents for kinase inhibition underscores its significance in therapeutic developments (Wenglowsky, 2013).

Antimicrobial Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is also significant in antimicrobial drug discovery. Structural modifications on this scaffold, such as ring variations and substitutions, have led to potent antimicrobial agents. This underlines the scaffold's role in synthesizing new-age antimicrobials with enhanced potency and pharmacokinetic properties (Trivedi et al., 2022).

Mechanism of Action

The compound acts as a CDK2 inhibitor, targeting tumor cells in a selective manner . It has shown superior cytotoxic activities against certain cell lines .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for future research in cancer treatment . Further investigations could focus on its synthesis process, detailed structural analysis, and physical and chemical properties.

properties

IUPAC Name

2-[cyclopentyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18(6-7-19)10-4-2-3-5-10/h8-10,19H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKSWZPDYYNYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(CCO)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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